molecular formula C15H13BrN6O3 B279884 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide

Cat. No.: B279884
M. Wt: 405.21 g/mol
InChI Key: VNMOIKYYKKDZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to modulate the expression of genes involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments is its high potency and selectivity. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further investigation is needed to understand the mechanism of action and potential side effects of this compound. Finally, the development of new methods for the synthesis and purification of this compound may improve its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide involves the reaction of 4-bromo-1H-pyrazole-1-methanol with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Properties

Molecular Formula

C15H13BrN6O3

Molecular Weight

405.21 g/mol

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H13BrN6O3/c16-12-5-17-20(8-12)7-11-1-3-13(4-2-11)19-15(23)10-21-9-14(6-18-21)22(24)25/h1-6,8-9H,7,10H2,(H,19,23)

InChI Key

VNMOIKYYKKDZGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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